12(S)-HpEPE

描述

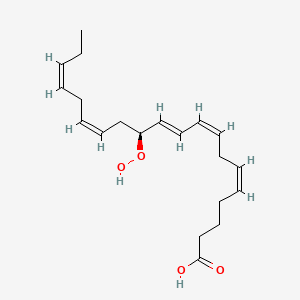

Structure

3D Structure

属性

IUPAC Name |

(5Z,8Z,10E,12S,14Z,17Z)-12-hydroperoxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13-14,17,19,23H,2,5-6,12,15-16,18H2,1H3,(H,21,22)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMYXONNVAOHFR-UOLHMMFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the 12-Lipoxygenase Pathway and its Core Mediator, 12(S)-HpEPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 12-lipoxygenase (12-LOX) pathway, with a specific focus on the synthesis, metabolism, and function of its key intermediate, 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), and its downstream product, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). This document details the intricate signaling cascades initiated by these lipid mediators, their implications in a range of pathologies, and the current landscape of therapeutic intervention. Furthermore, it offers detailed experimental protocols for the investigation of this pathway, intended to equip researchers with the necessary tools for their studies.

The 12-Lipoxygenase Pathway: A Central Axis in Inflammatory Signaling

The 12-lipoxygenase (12-LOX) pathway is a critical branch of the arachidonic acid (AA) metabolic cascade, playing a pivotal role in the generation of potent bioactive lipid mediators.[1][2] Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs).[2][3] The 12-LOX enzyme specifically introduces molecular oxygen at the 12th carbon position of arachidonic acid, leading to the formation of the unstable hydroperoxy intermediate, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE).[4] This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione peroxidases, to the more stable and biologically active 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).[5]

The 12-LOX pathway is implicated in a multitude of physiological and pathological processes, including inflammation, platelet aggregation, angiogenesis, and cancer metastasis.[6][7] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases, metabolic disorders, and various cancers.[2][8]

dot

The Pivotal Role of this compound and 12(S)-HETE

This compound (12(S)-hydroperoxyeicosapentaenoic acid) is a key, albeit transient, intermediate in the 12-LOX pathway. It is an active metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA) and is formed by the action of 12-lipoxygenase.[9] While its instability makes it challenging to study, this compound itself exhibits biological activity. For instance, it has been shown to inhibit IL-1β-induced increases in COX-2 levels in human pulmonary microvascular endothelial cells.[9] It can also be further metabolized to form hepoxilins and trioxilins.[10]

12(S)-HETE (12(S)-hydroxyeicosatetraenoic acid) is the major stable and bioactive product of the 12-LOX pathway. It functions as a potent signaling molecule, eliciting a wide range of cellular responses.[11] 12(S)-HETE can act both intracellularly and extracellularly.[2] Extracellularly, it binds to specific cell surface receptors to initiate downstream signaling cascades.[2] Intracellularly, it can modulate the activity of various enzymes and transcription factors. The pleiotropic effects of 12(S)-HETE are central to the role of the 12-LOX pathway in health and disease.

Signaling Pathways Activated by 12(S)-HETE

12(S)-HETE exerts its extracellular effects primarily through the G protein-coupled receptor GPR31 .[2][12] The binding of 12(S)-HETE to GPR31 initiates a cascade of intracellular signaling events, leading to the activation of multiple downstream pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of GPR31 by 12(S)-HETE leads to the phosphorylation and activation of key MAPK members, such as ERK1/2 and p38 MAPK.[13][14] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The 12(S)-HETE/GPR31 axis can also activate the PI3K/Akt pathway, a critical signaling node for cell survival, growth, and metabolism.[11]

-

Protein Kinase C (PKC): 12(S)-HETE is a known activator of PKC, a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell migration and adhesion.[6][11]

-

Src Kinase: The non-receptor tyrosine kinase Src is another downstream target of 12(S)-HETE signaling, playing a role in cell migration and focal adhesion dynamics.[11]

-

Nuclear Factor-κB (NF-κB): The pro-inflammatory transcription factor NF-κB can be activated by 12(S)-HETE, leading to the expression of various inflammatory genes.[15]

dot

Role in Disease Pathogenesis

The aberrant activation of the 12-LOX pathway is implicated in a wide spectrum of human diseases.

-

Cancer: Elevated levels of 12-LOX and 12(S)-HETE are found in various cancers, including prostate, colorectal, and pancreatic cancer.[6][8][16] The pathway promotes tumor growth, angiogenesis, and metastasis by stimulating cell proliferation, migration, and invasion.[6][17]

-

Diabetes and its Complications: The 12-LOX pathway is a key player in the pathogenesis of both type 1 and type 2 diabetes.[14][18] 12(S)-HETE contributes to β-cell dysfunction and death, and is involved in the development of diabetic complications such as retinopathy and nephropathy.[4][19]

-

Cardiovascular Diseases: This pathway is involved in atherosclerosis and thrombosis.[13] 12(S)-HETE promotes monocyte adhesion to the endothelium and platelet aggregation.[15][20]

-

Inflammatory Diseases: As a central mediator of inflammation, the 12-LOX pathway is involved in conditions like asthma, arthritis, and inflammatory bowel disease.[2][19]

Drug Development and 12-Lipoxygenase Inhibitors

The critical role of the 12-LOX pathway in various diseases has made it an attractive target for therapeutic intervention.[19][21] The development of potent and selective 12-LOX inhibitors is an active area of research.[3][22]

| Inhibitor | Type | Target | IC50 | Reference |

| ML355 | Small Molecule | Human 12-LOX | nM potency | [23] |

| Baicalein | Flavonoid | 12-LOX (non-specific) | - | [24] |

| Curcumin (Esculetin) | Polyphenol | 12-LOX (mixed) | - | [25] |

| ETYA | Acetylenic Acid | 5-LOX and 12-LOX | 2-3 µM (5-LOX) | [25] |

| Indoleacetic acid (IAA) | Indole derivative | LOX | 42.98 µM | [15] |

| Indolebutyric acid (IBA) | Indole derivative | LOX | 17.82 µM | [15] |

| Compound 12b | Coumarin derivative | LOX | 2.1 µM | [15] |

| Oleoyl-CoA | Acyl-CoA | 12-LOX | 32 ± 4 μM | [21] |

| [125I]-PTA-OH | Thromboxane antagonist | PGH2/TxA2 receptor | 8 µM (inhibited by 12-HETE) | [12] |

Experimental Protocols

Measurement of 12-Lipoxygenase Activity

Method: Spectrophotometric assay based on the formation of a conjugated diene.[26][27][28]

Principle: Lipoxygenase activity is determined by measuring the increase in absorbance at 234 nm, which results from the formation of a conjugated double bond system in the hydroperoxide product.[27][28]

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

Phosphate buffer (e.g., 50 mM, pH 6.0)

-

Sodium linoleate or arachidonic acid solution (substrate)

-

Enzyme extract (sample)

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing the appropriate buffer.

-

Add the substrate (linoleic acid or arachidonic acid) to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately monitor the change in absorbance at 234 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the conjugated diene product.

dot

Quantification of 12(S)-HETE

Principle: A competitive immunoassay where 12(S)-HETE in the sample competes with a labeled 12(S)-HETE for binding to a limited amount of anti-12(S)-HETE antibody.[5][6][11][14] The amount of labeled 12(S)-HETE bound is inversely proportional to the concentration of 12(S)-HETE in the sample.

Materials:

-

12(S)-HETE ELISA kit (contains pre-coated plates, standards, antibodies, and substrates)

-

Microplate reader

-

Sample (e.g., serum, plasma, cell culture supernatant)

Procedure (General):

-

Prepare standards and samples.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add enzyme-conjugated 12(S)-HETE to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that is converted by the enzyme to a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Construct a standard curve and determine the concentration of 12(S)-HETE in the samples.

Principle: Separation of 12(S)-HETE from other components in a sample based on its physicochemical properties as it passes through a chromatography column, followed by detection.[29][30] Chiral HPLC can be used to separate 12(S)-HETE and 12(R)-HETE enantiomers.[31]

Materials:

-

HPLC system with a suitable detector (e.g., UV or mass spectrometer)

-

Reversed-phase C18 column or a chiral column

-

Mobile phase (e.g., a mixture of water, acetonitrile, and an acid)

-

12(S)-HETE standard

-

Extracted and purified sample

Procedure (General):

-

Extract lipids from the sample using a suitable solvent extraction method (e.g., Bligh and Dyer).[32]

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample and standard into the HPLC system.

-

Elute the components with a specific mobile phase gradient.

-

Detect 12(S)-HETE based on its retention time and detector response compared to the standard.

-

Quantify the amount of 12(S)-HETE in the sample.

Principle: A highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry for the unequivocal identification and quantification of 12(S)-HETE.[3][33][34]

Materials:

-

LC-MS/MS system

-

Appropriate LC column (e.g., C18)

-

Mobile phase

-

Internal standard (e.g., deuterated 12(S)-HETE)

-

Extracted and purified sample

Procedure (General):

-

Perform lipid extraction from the sample, adding an internal standard at the beginning of the procedure.

-

Inject the extracted sample into the LC-MS/MS system.

-

Separate 12(S)-HETE from other lipids using the LC column.

-

Introduce the eluent into the mass spectrometer for ionization (e.g., electrospray ionization).

-

Select the precursor ion of 12(S)-HETE and its specific product ions for detection (multiple reaction monitoring).

-

Quantify 12(S)-HETE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

dot

Conclusion

The 12-lipoxygenase pathway and its principal product, 12(S)-HETE, are integral components of a complex signaling network that governs a wide range of cellular functions. Its dysregulation is a common feature of many chronic diseases, making it a prime target for the development of novel therapeutics. This guide provides a foundational understanding of the 12-LOX pathway, its key mediators, and the experimental approaches to study them, aiming to facilitate further research and drug discovery in this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid simultaneous analysis of cyclooxygenase, lipoxygenase and cytochrome P-450 metabolites of arachidonic and linoleic acids using high performance liquid chromatography/mass spectrometry in tandem mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. 12-HETE(12-Hydroxyeicosatetraenoic Acid) ELISA Kit – AFG Scientific [afgsci.com]

- 6. 12-HETE (12-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Arachidonate 12-lipoxygenase and 12-hydroxyeicosatetraenoic acid contribute to stromal aging-induced progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]

- 14. cloud-clone.com [cloud-clone.com]

- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 12-LIPOXYGENASE AND THE REGULATION OF HYPOXIA-INDUCIBLE FACTOR IN PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cloud-clone.com [cloud-clone.com]

- 21. Cryo-EM structures of human arachidonate 12S-lipoxygenase bound to endogenous and exogenous inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of Tissue Inflammation by 12-Lipoxygenases [ouci.dntb.gov.ua]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lipoxygenase activity determination [protocols.io]

- 27. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Characterization of lipoxygenase oxidation products by high-performance liquid chromatography with electron impact-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. torontech.com [torontech.com]

- 31. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conversion of 12(S)-HpEPE to 12(S)-HETE: A Technical Guide

This technical guide provides an in-depth exploration of the biochemical transformation of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) into its corresponding hydroxyl derivative, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). This conversion is a critical step in the lipoxygenase (LOX) pathway of arachidonic acid metabolism, yielding a potent lipid mediator involved in a multitude of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in studying lipid signaling and related therapeutic areas.

Biochemical Pathway: From Peroxide to Alcohol

The generation of 12(S)-HETE begins with the oxygenation of arachidonic acid, catalyzed by the "platelet-type" 12S-lipoxygenase (12-LOX or ALOX12). This enzyme is highly regio- and stereo-specific, producing 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE)[1]. The hydroperoxy group of 12(S)-HpETE is unstable and is rapidly reduced to a more stable hydroxyl group, forming 12(S)-HETE.

This reduction is not a spontaneous event but is efficiently catalyzed by ubiquitous cellular peroxidases, most notably glutathione peroxidases (GPx)[2][3][4]. These selenoenzymes utilize reduced glutathione (GSH) as a cofactor to reduce the hydroperoxide to an alcohol, in the process oxidizing GSH to glutathione disulfide (GSSG)[5][6][7]. Glutathione peroxidase 1 (GPx1), found in the cytosol and mitochondria, is a key enzyme in this detoxification and signaling pathway, converting soluble lipid hydroperoxides like this compound into their corresponding alcohols[5][8].

While the primary fate of this compound in many cells is reduction to 12(S)-HETE, it can also be converted into other metabolites, including 12-oxo-ETE and various hepoxilins, through the action of other enzymes like cytochrome P450s or via spontaneous rearrangement[1][2].

Biological Activity and Signaling Pathways of 12(S)-HETE

12(S)-HETE is not merely a stable byproduct but a potent signaling molecule that exerts pleiotropic effects on various cell types. It is implicated in cancer progression, inflammation, and cardiovascular diseases. In cancer, 12(S)-HETE promotes tumor cell proliferation, survival, and metastatic behavior[1][9].

These actions are mediated through specific cell surface receptors and downstream signaling cascades. 12(S)-HETE is a ligand for the G protein-coupled receptor GPR31[1][2][10]. Activation of GPR31 initiates a cascade of intracellular events, including the activation of key signaling nodes such as:

-

Phosphatidylinositol 3-kinase (PI3K) [9]

-

Protein Kinase C (PKC) [9]

-

Src Kinase [9]

-

NF-κB pathway [2]

The engagement of these pathways ultimately leads to changes in gene expression and cellular functions like cell migration, spreading, and survival[2][9]. For instance, in prostate cancer cells, 12(S)-HETE stimulates proliferation by activating the ERK1/2 and NF-κB pathways[2].

Quantitative Data on 12(S)-HETE Activity

The biological potency of 12(S)-HETE is evident from the low concentrations required to elicit cellular responses. The following table summarizes key quantitative data related to its activity and detection.

| Parameter | Value | Context / Cell Type | Reference |

| Biological Activity Threshold | 1.5 x 10⁻⁸ M (5 ng/mL) | Intracellular calcium release in human neutrophils | [11] |

| Relative Isomer Potency | 12(S)-HETE is slightly more active than 12(R)-HETE | Intracellular calcium release in human neutrophils | [11] |

| LC-MS/MS LOQ (Blood) | 5 ng/mL | Quantification in human whole blood | [12][13] |

| LC-MS/MS LOD (Blood) | 1 ng/mL | Detection in human whole blood | [12][13] |

Experimental Protocols

Enzymatic Synthesis and Extraction of 12(S)-HETE

This protocol describes a general method for generating and extracting 12(S)-HETE from its precursor, arachidonic acid, using a biological source of 12-lipoxygenase.

Materials:

-

Arachidonic acid (AA)

-

Source of 12-lipoxygenase (e.g., 9,000 xg supernatant from young rat lenses[14], human platelets, or recombinant ALOX12)

-

Incubation buffer (e.g., Tris-HCl or PBS with calcium chloride)

-

Reaction termination solvent (e.g., methanol or ethanol)

-

Extraction solvent (e.g., ethyl acetate or a heptane-based system[12][15])

-

Internal standard (e.g., deuterated 12(S)-HETE-d8) for quantification

Procedure:

-

Enzyme Preparation: Prepare a supernatant or suspension of the 12-LOX source. For instance, use a 9,000 xg supernatant from homogenized tissue known to express the enzyme[14][16].

-

Enzymatic Reaction: Pre-warm the enzyme preparation in incubation buffer. Initiate the reaction by adding exogenous arachidonic acid. Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding 2 volumes of cold methanol containing the internal standard. This precipitates proteins and halts enzymatic activity.

-

Acidification: Acidify the sample to a pH of ~3.5-4.0 with a dilute acid (e.g., formic acid or HCl) to protonate the carboxylic acid group of HETE, facilitating its extraction into an organic solvent.

-

Liquid-Liquid Extraction: Add an immiscible organic solvent like ethyl acetate or heptane[12][15]. Vortex vigorously and centrifuge to separate the phases.

-

Solvent Evaporation: Collect the upper organic layer containing the lipids and evaporate it to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of the mobile phase (e.g., methanol/water) for analysis.

Quantification by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 12(S)-HETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard method for lipid mediator analysis[12][15][17].

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the analytes using a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is designed to effectively separate 12(S)-HETE from other isomers and lipids.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ionization mode, as the carboxylic acid group is readily deprotonated.

-

Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor-to-product ion transition for 12(S)-HETE (e.g., m/z 319 -> 115) and its deuterated internal standard.

-

Alternatively, use high-resolution mass spectrometry to achieve specificity by accurate mass measurement[12][15].

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of a 12(S)-HETE analytical standard spiked with a fixed concentration of the internal standard.

-

Calculate the concentration of 12(S)-HETE in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Reactome | Synthesis of 12-eicosatetraenoic acid derivatives [reactome.org]

- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Glutathione Peroxidase-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Research progress of glutathione peroxidase family (GPX) in redoxidation [frontiersin.org]

- 8. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]

- 9. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Working Title: Who is the real 12-HETrE? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases | Semantic Scholar [semanticscholar.org]

- 14. Identification of 12(S)-hydroxyeicosatetraenoic acid in the young rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Temporal and regional production of 12(S)hydroxyeicosatetraenoic acid [12(S)-HETE] in rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 12(S)-HpEPE in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroperoxyeicosapentaenoic acid, or 12(S)-HpEPE, is a highly reactive lipid hydroperoxide derived from the oxygenation of eicosapentaenoic acid (EPA) by the enzyme 12-lipoxygenase (12-LOX). In the vascular endothelium, this compound is rapidly converted to its more stable metabolite, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), which is believed to mediate the majority of its biological effects. This guide provides a comprehensive overview of the current understanding of the this compound/12(S)-HETE signaling axis in endothelial cells, with a focus on the molecular mechanisms, downstream cellular responses, and key experimental methodologies. Emerging evidence indicates that this pathway plays a significant role in vascular homeostasis and pathology, including angiogenesis and inflammation.

Core Signaling Pathways of 12(S)-HETE in Endothelial Cells

The biological activities of 12(S)-HETE in endothelial cells are initiated through interaction with specific receptors and ion channels, triggering a cascade of intracellular signaling events. The primary known pathways include G-protein coupled receptor (GPCR) activation and modulation of the transient receptor potential vanilloid 1 (TRPV1) channel. These initial events lead to the activation of downstream kinases and effector proteins, ultimately altering endothelial cell function.

G-Protein Coupled Receptor (GPCR) Signaling

Recent studies have identified the G-protein coupled receptor 31 (GPR31), also known as 12-HETER, as a high-affinity receptor for 12(S)-HETE in various cell types, including human retinal microvascular endothelial cells (HRMECs).[1][2] While its expression in other vascular endothelial cells is still under investigation, its activation in HRMECs has been shown to mediate inflammatory responses.[1][2] The binding of 12(S)-HETE to GPR31 is thought to activate heterotrimeric G-proteins, leading to the engagement of downstream signaling cascades.

One of the key downstream pathways identified, particularly in lymph endothelial cells, is the RhoA/ROCK pathway.[3] Activation of this pathway by 12(S)-HETE leads to the phosphorylation and activation of myosin light chain 2 (MLC2), a critical regulator of actin-myosin-based contraction.[3] This contractile event is essential for endothelial cell retraction and the breaching of the endothelial barrier.[3]

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activation

In addition to GPCR signaling, 12(S)-HETE has been shown to activate the intracellularly located cation channel TRPV1 in endothelial cells. This activation leads to an influx of mitochondrial calcium, which in turn causes mitochondrial dysfunction. This pathway is particularly relevant in the context of diabetes-induced endothelial dysfunction.

Downstream Kinase Cascades

The initial receptor and channel-mediated signals converge on several key intracellular kinase cascades, most notably the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.

-

p38 MAPK Pathway: The 12(S)-HETE/GPR31 axis has been demonstrated to mediate inflammation in HRMECs via the p38 MAPK pathway.[1][2] Activation of p38 MAPK is a central event in cellular responses to inflammatory stimuli.

-

Protein Kinase C (PKC): 12(S)-HETE-induced endothelial cell retraction has been shown to be dependent on the activation of PKC.[4][5] PKC activation leads to the rearrangement of cytoskeletal elements and the redistribution of integrins, such as αvβ3.[4][5]

Cellular Effects of this compound/12(S)-HETE on Endothelial Cells

The activation of the aforementioned signaling pathways by 12(S)-HETE culminates in a range of functional responses in endothelial cells, impacting vascular permeability, angiogenesis, and inflammation.

Regulation of Endothelial Permeability

A primary effect of 12(S)-HETE on endothelial cells is the induction of a reversible retraction, leading to an increase in vascular permeability.[4][5] This is achieved through the PKC-dependent reorganization of the actin cytoskeleton and the disruption of adherens junctions.[4][5] Specifically, 12(S)-HETE has been shown to increase the phosphorylation of vascular endothelial (VE)-cadherin and β-catenin, leading to the dissociation of this critical junctional complex.[6]

Modulation of Angiogenesis

12(S)-HETE has been identified as a mitogenic factor for microvascular endothelial cells, suggesting a role in angiogenesis.[7] It promotes the healing of injured endothelial cell monolayers and enhances endothelial cell growth in a time- and dose-dependent manner.[7] Thymidine incorporation assays have demonstrated that 12(S)-HETE can increase DNA synthesis by over four-fold.[7]

Pro-inflammatory Responses

In the context of diabetic retinopathy, the 12(S)-HETE/GPR31 signaling axis contributes to endothelial dysfunction by inducing inflammation.[1] This involves the upregulation of inflammatory cytokines and adhesion molecules in human retinal microvascular endothelial cells.[1][2] Furthermore, by increasing endothelial permeability, 12(S)-HETE facilitates the transendothelial migration of inflammatory cells.[6]

Quantitative Data on 12(S)-HETE Effects

| Parameter | Cell Type | Value | Reference |

| Induction of MLC2 Phosphorylation | Lymph Endothelial Cells | 0.5 - 1.5 µM | [3] |

| Inhibition of U46619-induced intracellular calcium increase | HEK293 cells overexpressing TPα receptor | 65.5% inhibition by 12(S)-HETE | [8] |

| IC50 for [3H]SQ29548 binding | Mouse Platelets | 1.73 µM | [8] |

| Increase in DNA Synthesis | Murine Lung Microvascular Endothelial Cells | > 4-fold | [7] |

Signaling Pathway Diagrams

Caption: 12(S)-HETE signaling via the GPR31 receptor.

Caption: 12(S)-HETE activation of the intracellular TRPV1 channel.

Caption: 12(S)-HETE-induced increase in endothelial permeability.

Experimental Protocols

Western Blot Analysis of Protein Phosphorylation

This protocol is for the detection of changes in the phosphorylation status of key signaling proteins, such as MLC2, p38 MAPK, and VE-cadherin, in endothelial cells following stimulation with 12(S)-HETE.

1. Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to 80-90% confluency in appropriate growth medium.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.

-

Treat the cells with 12(S)-HETE at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). A vehicle control (e.g., ethanol or DMSO) should be included.

2. Cell Lysis:

-

Following treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MLC2, anti-phospho-p38, anti-phospho-VE-cadherin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the effect of 12(S)-HETE on the migratory capacity of endothelial cells.

1. Cell Seeding:

-

Seed endothelial cells in a 6-well plate and grow to a confluent monolayer.

2. Creating the "Wound":

-

Using a sterile 200 µL pipette tip, create a linear scratch in the cell monolayer.

-

Wash the wells with PBS to remove detached cells.

3. Treatment:

-

Replace the medium with fresh low-serum medium containing 12(S)-HETE at the desired concentration or a vehicle control.

4. Imaging and Analysis:

-

Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure over time.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

1. Matrigel Coating:

-

Thaw Matrigel on ice.

-

Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.

2. Cell Seeding and Treatment:

-

Harvest endothelial cells and resuspend them in low-serum medium.

-

Add 12(S)-HETE or a vehicle control to the cell suspension.

-

Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well.

3. Incubation and Visualization:

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize the formation of tube-like structures using a phase-contrast microscope.

4. Quantification:

-

Capture images of the tube networks.

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using angiogenesis analysis software.

Conclusion

The this compound/12(S)-HETE signaling axis is an important regulator of endothelial cell function, with significant implications for vascular biology and disease. The activation of GPR31 and TRPV1 by 12(S)-HETE initiates a complex network of downstream signaling events, including the RhoA/ROCK, p38 MAPK, and PKC pathways. These signals converge to modulate endothelial permeability, angiogenesis, and inflammation. Further research is warranted to fully elucidate the intricacies of this pathway, particularly the direct effects of this compound and the precise interplay between the different signaling branches. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies targeting vascular pathologies.

References

- 1. 12-HETE/GPR31 induces endothelial dysfunction in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cancer cell-derived 12(S)-HETE signals via 12-HETE receptor, RHO, ROCK and MLC2 to induce lymph endothelial barrier breaching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase C-dependent effects of 12(S)-HETE on endothelial cell vitronectin receptor and fibronectin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12(S)-HETE-induced microvascular endothelial cell retraction results from PKC-dependent rearrangement of cytoskeletal elements and alpha V beta 3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 12(S)-hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose-induced vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Response: A Technical Guide to 12(S)-HpEPE-Activated Signaling Pathways

For Immediate Release

This technical guide provides an in-depth exploration of the cellular signaling pathways activated by 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), a critical lipid mediator derived from eicosapentaenoic acid (EPA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory processes, angiogenesis, and related therapeutic areas.

Abstract

This compound, a product of the 12-lipoxygenase (12-LOX) enzyme, is a highly reactive signaling molecule that is rapidly converted to its more stable metabolite, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). Together, these molecules play pivotal roles in a multitude of physiological and pathological processes. This guide delineates the key signaling cascades initiated by this compound, focusing on the activation of Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK) pathways, the PI3K/Akt signaling axis, and the mobilization of intracellular calcium. We will explore the roles of the G-protein coupled receptor GPR31 and the transient receptor potential vanilloid 1 (TRPV1) as key cell surface and intracellular receptors, respectively. This guide synthesizes the current understanding of these pathways, presents quantitative data from key studies in structured tables, provides detailed experimental protocols for the cited research, and visualizes the signaling networks using Graphviz diagrams.

Core Signaling Pathways Activated by this compound

This compound and its metabolite 12(S)-HETE orchestrate a complex cellular response through the activation of several interconnected signaling pathways.

G-Protein Coupled Receptor 31 (GPR31) Signaling

While 12(S)-HETE is the confirmed high-affinity ligand for the G-protein coupled receptor GPR31, the rapid conversion of this compound suggests it is a crucial precursor in this signaling axis. Activation of GPR31, a Gαi-coupled receptor, initiates a cascade of downstream events, primarily involving the MAPK pathway.

The Regulatory Crosstalk Between 12(S)-HpEPE and Prostaglandin Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The intricate network of lipid mediators plays a pivotal role in the initiation, propagation, and resolution of inflammation. Among these, eicosanoids derived from the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are of paramount importance. While the synthesis and function of prostaglandins are well-characterized, the regulatory influence of LOX pathway metabolites on prostaglandin generation is an area of active investigation. This technical guide provides an in-depth examination of the regulatory role of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), a key product of the 12-lipoxygenase enzyme, in the modulation of prostaglandin synthesis. We will dissect the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to this field of research. Although much of the foundational mechanistic work has been performed using the analogous arachidonic acid-derived metabolite, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), its signaling paradigm is considered a strong model for understanding the function of this compound.

Introduction to Eicosanoid Pathways

Eicosanoids are a superfamily of signaling lipids derived from 20-carbon polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) and eicosapentaenoic acid (EPA). Two major enzymatic pathways are responsible for their synthesis: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by the enzymes COX-1 and COX-2, converts AA into the unstable intermediate Prostaglandin H2 (PGH2).[1][2] PGH2 is then rapidly converted by various terminal synthases into a range of biologically active prostanoids, including Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2), Prostacyclin (PGI2), and Thromboxane A2 (TXA2).[3][4] COX-1 is constitutively expressed in most tissues, playing a homeostatic role, whereas COX-2 is an inducible enzyme, significantly upregulated by inflammatory stimuli like cytokines and lipopolysaccharide (LPS).[4][5]

-

12-Lipoxygenase (12-LOX) Pathway: The 12-LOX enzyme catalyzes the insertion of molecular oxygen into PUFAs. When acting on EPA, it produces this compound. This hydroperoxide is metabolically unstable and is typically reduced by cellular peroxidases to its more stable hydroxyl form, 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE). The analogous conversion of arachidonic acid yields 12(S)-HpETE and its reduced product, 12(S)-HETE.[2][6] These molecules are not merely byproducts but potent signaling lipids that can modulate cellular responses, including inflammation and insulin secretion.[7][8]

Mechanism of Prostaglandin Synthesis Regulation by this compound

The primary mechanism by which the 12-LOX pathway regulates prostaglandin synthesis is not through direct enzymatic inhibition but via the induction of COX-2 expression. This process is mediated by a sophisticated signaling cascade initiated by inflammatory stimuli.

Induction of COX-2 Gene Expression

Seminal studies have demonstrated that the 12-LOX metabolite, 12(S)-HETE, is a critical intermediary in cytokine-induced COX-2 expression and subsequent PGE2 synthesis.[7][8] In pancreatic β-cells, for instance, the pro-inflammatory cytokine Interleukin-1β (IL-1β) stimulates a significant increase in PGE2 production. This effect is abrogated in islets from 12-LOX knockout mice.[8] Crucially, the addition of exogenous 12(S)-HETE to these 12-LOX deficient cells restores the ability of IL-1β to induce PGE2 synthesis, confirming that the 12-LOX product is a necessary downstream mediator of the cytokine signal for COX-2 induction.[8] This signaling axis is not unique to pancreatic islets and is considered a general mechanism in various inflammatory contexts.

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key transducer of cellular stress and inflammatory signals.[9][10] It plays an essential role in regulating the production of inflammatory mediators, including COX-2.[9] The 12-LOX pathway is a potent activator of p38 MAPK. Studies have shown that treatment of cells with 12(S)-HETE leads to the rapid phosphorylation and activation of p38 MAPK.[11][12]

The complete signaling cascade can be summarized as follows:

-

An inflammatory stimulus (e.g., cytokine, LPS) activates 12-LOX.

-

12-LOX produces this compound/HpETE, which is converted to 12(S)-HEPE/HETE.

-

12(S)-HETE activates the p38 MAPK cascade.

-

Activated p38 MAPK, in turn, activates downstream transcription factors such as Activator Protein-1 (AP-1), which are known to bind to the promoter region of the COX-2 gene (PTGS2).[7][13]

-

This leads to increased transcription of COX-2 mRNA, translation into COX-2 protein, and ultimately, enhanced production of PGE2.

Quantitative Data on Regulatory Effects

The following tables summarize key quantitative findings from studies investigating the interplay between the 12-LOX and COX pathways.

Table 1: Effect of 12-LOX Pathway on Cytokine-Induced PGE2 Production

| Cell Type | Stimulus | Genetic Background / Treatment | Result on PGE2 Production | Reference |

| Pancreatic Islets | IL-1β | Wild-Type (C57BL/6) | ~8-fold increase | [8] |

| Pancreatic Islets | IL-1β | 12-LOX Knockout | No significant increase | [8] |

| Pancreatic Islets | IL-1β | 12-LOX Knockout + 12(S)-HETE | PGE2 production restored to wild-type levels | [8] |

| Pancreatic Islets | IL-1β | Wild-Type + 12-LOX Inhibitor | IL-1β-stimulated PGE2 production completely inhibited | [8] |

Table 2: Bioactivity of 12(S)-HETE on Related Signaling Components

| Target | Ligand | Effect | Effective Concentration / IC50 | Cell Type / System | Reference |

| p38 MAPK Phosphorylation | 12(S)-HETE | Increased phosphorylation/activation | 100 nM | Human Islets | [11] |

| PGH2/Thromboxane A2 Receptor | 12(S)-HETE | Inhibition of ligand binding | IC50 ≈ 8 µM | Human Platelets | [14] |

| COX-2 Expression | 12(S)-HETE | Increased gene expression | Not specified | Pancreatic β-cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of prostaglandin synthesis by 12-LOX metabolites.

Experimental Workflow Overview

Protocol: PGE2 Quantification in Macrophage Supernatant by ELISA

This protocol describes a competitive enzyme immunoassay for quantifying PGE2 in cell culture supernatants from LPS-stimulated RAW 264.7 cells.

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and culture overnight.

-

Pre-incubate cells with desired concentrations of this compound, 12(S)-HETE, or vehicle control for 2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

Following incubation, collect the cell culture supernatants into microcentrifuge tubes.

-

Centrifuge at 1,000 x g for 15 minutes at 4°C to pellet any cells and debris.[15]

-

Transfer the cleared supernatant to a new tube. Samples can be assayed immediately or stored at -80°C.

-

-

ELISA Procedure (General Steps):

-

Prepare PGE2 standards according to the kit manufacturer's instructions (e.g., Abcam ab133021, Cayman Chemical 514010), typically creating a serial dilution from a concentrated stock.

-

Add 100 µL of standards and samples in duplicate to the wells of a goat anti-mouse IgG pre-coated 96-well plate.

-

Add 50 µL of PGE2-alkaline phosphatase conjugate (the "tracer") to all standard and sample wells.

-

Add 50 µL of monoclonal anti-PGE2 antibody to all standard and sample wells. The PGE2 in the sample/standard competes with the tracer for binding to this antibody.

-

Incubate for 2 hours at room temperature on an orbital shaker.[16]

-

Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

-

Add 200 µL of p-Nitrophenyl phosphate (pNpp) substrate solution to all wells and incubate for 45-60 minutes at room temperature.

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

Read the absorbance at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Protocol: COX-2 Protein Detection by Western Blot

This protocol details the detection of COX-2 protein levels in cell lysates.

-

Cell Lysis and Protein Quantification:

-

After removing the supernatant for ELISA, wash the adherent cells in the plate once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples by diluting with lysis buffer and Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel until adequate separation is achieved (typically 90-120 minutes at 100V).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Incubate the membrane with a primary antibody specific for COX-2 (e.g., Cell Signaling Technology #4842) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17] The expected molecular weight for COX-2 is ~72-74 kDa.[18][19]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.

-

Conclusion and Future Perspectives

The evidence strongly indicates that the 12-lipoxygenase pathway is a significant upstream regulator of inducible prostaglandin synthesis. Metabolites such as this compound and 12(S)-HETE act as critical signaling molecules that mediate the induction of COX-2 expression in response to inflammatory stimuli. This crosstalk is largely orchestrated through the activation of the p38 MAPK signaling cascade.

This regulatory link has profound implications for drug development. While NSAIDs and selective COX-2 inhibitors are effective anti-inflammatory agents, they are associated with significant side effects.[5] Targeting the 12-LOX pathway presents a potential alternative or complementary therapeutic strategy. Inhibitors of 12-LOX could suppress the induction of COX-2 at a more upstream point in the inflammatory cascade, potentially offering a more targeted approach to modulating pro-inflammatory prostaglandin production in diseases ranging from arthritis to metabolic disorders and cancer. Further research into the specific receptors and downstream effectors of this compound will be crucial for developing novel and highly specific anti-inflammatory therapies.

References

- 1. Immunodetection of cyclooxygenase-2 (COX-2) is restricted to tissue macrophages in normal rat liver and to recruited mononuclear phagocytes in liver injury and cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Induction of cyclooxygenase-2 gene in pancreatic beta-cells by 12-lipoxygenase pathway product 12-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK signalling cascades in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

12(S)-HpEPE in Immune Cell Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) is a highly reactive lipid mediator derived from the oxygenation of eicosapentaenoic acid (EPA) by 12-lipoxygenase (12-LOX). As a hydroperoxy fatty acid, it serves as a precursor to the more stable and well-studied 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE). While much of the existing research focuses on the downstream effects of 12(S)-HEPE and its arachidonic acid-derived analog, 12(S)-HETE, understanding the role of the initial hydroperoxy product is crucial for elucidating the complete signaling cascade in immune regulation. This guide provides a comprehensive overview of the synthesis, metabolism, and function of this compound and its derivatives in key immune cells, including neutrophils, eosinophils, macrophages, and lymphocytes. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development in the context of inflammation and immune modulation.

Introduction to this compound

This compound is an eicosanoid, a family of signaling molecules derived from polyunsaturated fatty acids. Its synthesis is a critical step in the 12-lipoxygenase pathway, which is implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. Due to its inherent instability, this compound is rapidly converted to 12(S)-HEPE by glutathione peroxidases.[1] This guide will discuss the known functions of this compound and, where direct data is limited, extrapolate from the activities of its more stable downstream product, 12(S)-HEPE, and the well-researched arachidonic acid-derived analog, 12(S)-HETE.

Synthesis and Metabolism of this compound

The primary pathway for this compound synthesis involves the action of 12-lipoxygenase on eicosapentaenoic acid (EPA). This process is particularly active in platelets and certain immune cells.[1]

Once formed, this compound can undergo several metabolic transformations:

-

Reduction: The most common fate of this compound is its rapid reduction to 12(S)-HEPE by cellular glutathione peroxidases.

-

Conversion to Hepoxilins: In neutrophils, this compound can be enzymatically converted to hepoxilins, such as hepoxilin A3.[2]

-

Further Oxidation: In stimulated neutrophils, the resulting 12S-HEPE can be further metabolized via 5-lipoxygenation to 5S,12S-DiHEPE. In unstimulated neutrophils, it undergoes 20-hydroxylation to 12S,20-DiHEPE.[3][4]

Role of this compound in Immune Cell Function

Neutrophils

Neutrophils are key players in the innate immune response, and their functions are significantly modulated by 12-LOX products.

-

Chemotaxis and Chemokinesis: this compound is a potent chemoattractant for human neutrophils, inducing a maximal chemotactic response at 4 µg/mL. It is more potent in this regard than its reduced product, 12(S)-HETE.[5]

-

Intracellular Calcium Mobilization: this compound stimulates the release of intracellular calcium in human neutrophils with a threshold concentration of 10 ng/mL. This effect is dose-dependent.[2]

-

Receptor Expression: this compound enhances the expression of C3b receptors on neutrophils, a function in which it is also more potent than 12(S)-HETE.[5]

-

Enzyme Release: this compound substantially augments the release of lysosomal enzymes from neutrophils in response to C5a.[5]

Eosinophils

Direct studies on the effects of this compound on eosinophils are limited. However, the 12-LOX pathway and its products are known to influence eosinophil function. Eosinophils are a source of 12/15-LOX, which can produce pro-resolving lipid mediators like protectin D1.[6] Given that other lipid mediators like leukotrienes and platelet-activating factor are potent regulators of eosinophil chemotaxis and degranulation, it is plausible that this compound and its metabolites also play a role in these processes.[1][7]

Macrophages

The 12/15-LOX pathway is highly expressed in macrophages and its products, including 12(S)-HETE, are essential in several inflammatory conditions.[8] While direct evidence for this compound's role in macrophage polarization is lacking, the broader 12-LOX pathway is known to influence macrophage phenotype. For instance, M2-polarized (alternatively activated) macrophages can catabolize 12(S)-HETE, suggesting a role for this pathway in the resolution of inflammation.[8]

Lymphocytes

The effects of this compound on lymphocytes are primarily inferred from studies on 12(S)-HETE. 12(S)-HETE has been shown to prime human peripheral blood mononuclear cells for phospholipase D activation by mitogens. This process is mediated by specific low-affinity binding sites on lymphocytes that are coupled to a pertussis toxin-sensitive G-protein and tyrosine kinases.[9]

Signaling Pathways

The signaling mechanisms of this compound are thought to be similar to those of its more stable analog, 12(S)-HETE, which has been shown to act through the G-protein coupled receptor GPR31.[2][3][10] Activation of GPR31 by 12(S)-HETE initiates a signaling cascade involving MEK, ERK1/2, and the transcription factor NFκB.[2][3] This pathway is sensitive to pertussis toxin, indicating the involvement of Gαi/o proteins.

References

- 1. Eosinophil recruitment and activation: the role of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 12-Lipoxygenase governs the innate immune pathogenesis of islet inflammation and autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Roles of Eosinophils and Eosinophil-Derived Lipid Mediators in the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Eosinophil recruitment and activation: the role of lipid mediators | Semantic Scholar [semanticscholar.org]

- 8. SILAC-based quantitative proteomics to investigate the eicosanoid associated inflammatory response in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 12(S)-Hydroperoxyeicosapentaenoic Acid (12(S)-HpEPE) in Cardiovascular Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) is a highly reactive lipid hydroperoxide derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of 12-lipoxygenase (12-LOX). As a transient intermediate, this compound is rapidly converted to its more stable hydroxy derivative, 12(S)-hydroxyeicosapentaenoic acid (12-HEPE), or to other bioactive mediators such as hepoxilins. Emerging evidence indicates that this compound and its metabolites play a significant, albeit complex, role in cardiovascular physiology and pathophysiology. This technical guide provides a comprehensive overview of the current understanding of this compound's functions, focusing on its effects on endothelial cells, vascular smooth muscle cells, platelets, and cardiac muscle. It details the signaling pathways involved, presents available quantitative data, and outlines key experimental protocols for its study, aiming to equip researchers and drug development professionals with a thorough resource for investigating this potent lipid mediator.

Biosynthesis and Metabolism of this compound

This compound is enzymatically synthesized from EPA by 12-lipoxygenases (12-LOX). In humans, platelet-type 12-LOX (ALOX12) is a key enzyme in this conversion. The synthesis is a critical step in the metabolic cascade of omega-3 fatty acids.

Once formed, this compound is at a metabolic crossroads, with several potential fates:

-

Reduction to 12(S)-HEPE: The most common pathway involves the rapid reduction of the hydroperoxy group by cellular peroxidases, such as glutathione peroxidase, to form the more stable alcohol, 12(S)-HEPE. Many of the biological effects attributed to the 12-LOX pathway of EPA are mediated by 12-HEPE.

-

Conversion to Hepoxilins: this compound can be enzymatically converted into hepoxilins (e.g., hepoxilin A4 and B4), which are epoxy-hydroxy fatty acids with their own distinct biological activities, including effects on insulin secretion and calcium signaling.[1]

-

Formation of Trioxilins: Hepoxilins can be further metabolized to trioxilins.[1]

The balance between these metabolic pathways is likely cell-type specific and dependent on the local redox environment, influencing the ultimate physiological or pathological outcome.

References

The Enzymatic Conversion of 12(S)-HpEPE to Hepoxilins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepoxilins are a class of biologically active eicosanoids derived from the enzymatic oxygenation of arachidonic acid. Specifically, the conversion of 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpEPE) to hepoxilins represents a critical step in the biosynthesis of these potent signaling molecules. Hepoxilins, including hepoxilin A3 (HxA3) and hepoxilin B3 (HxB3), are implicated in a variety of physiological and pathophysiological processes, such as inflammation, neutrophil chemotaxis, intracellular calcium mobilization, and pain perception.[1][2][3] This technical guide provides an in-depth overview of the enzymatic conversion of this compound to hepoxilins, detailing the enzymes involved, reaction mechanisms, and associated signaling pathways. It also includes comprehensive experimental protocols and quantitative data to facilitate further research and drug development in this area.

I. The Core Reaction: From this compound to Hepoxilins

The formation of hepoxilins from this compound is a pivotal enzymatic process. While non-enzymatic formation can occur, the stereospecific production of biologically active hepoxilins is primarily enzyme-mediated.[2][4]

Key Enzymes and Mechanism

The primary enzyme responsible for the conversion of arachidonic acid to this compound is 12-lipoxygenase (12-LOX) , also known as ALOX12.[5] Subsequently, certain 12-lipoxygenases exhibit an intrinsic hepoxilin synthase activity , directly converting the this compound intermediate into hepoxilins.[5][6] This dual functionality makes 12-LOX a central player in the hepoxilin biosynthetic pathway.

Another enzyme, epidermal lipoxygenase 3 (ALOXE3) , has been shown to possess hepoxilin synthase activity, particularly in the skin, where it can convert this compound to HxB3.[1][7]

The enzymatic reaction involves an intramolecular rearrangement of the hydroperoxy group in this compound to form an epoxide and a hydroxyl group, yielding the characteristic hydroxy-epoxy-eicosatrienoic acid structure of hepoxilins. The two primary products are hepoxilin A3 and hepoxilin B3, which are stereoisomers.

II. Quantitative Data

Understanding the quantitative aspects of hepoxilin formation and their biological effects is crucial for research and therapeutic development.

Table 1: Hepoxilin Production in Response to Stimuli

| Cell Type/Tissue | Stimulus | Product | Fold Increase/Concentration | Reference |

| H292 Lung Epithelial Cells | P. aeruginosa infection | Hepoxilin A3 | > 5-fold (from 2.6 pg to 14.4 pg) | [8] |

| Rat Pineal Gland | Endogenous | Hepoxilin A3 | Predominantly HxA3 over HxB3 | [2] |

| Human Platelets | Exogenous Arachidonic Acid | Hepoxilins | - | [9] |

Table 2: Dose-Response of Hepoxilins in Biological Assays

| Hepoxilin | Biological Effect | Cell/System | Effective Concentration | Reference |

| Hepoxilin A3 | Inhibition of agonist-induced intracellular Ca2+ rise | Human Neutrophils | ~3 x 10-7 M | [10] |

| Hepoxilin A3 | Chemotaxis | Human Neutrophils | 10-1000 nM | [11] |

| 11(R),12(S)-Hepoxilin A3 | Vasorelaxation | Mouse Mesenteric Arteries | 20.0 ± 5.1% relaxation at 3 µM | [9] |

| 11(S),12(R)-Hepoxilin A3 | Vasorelaxation | Mouse Mesenteric Arteries | 27.8 ± 6.3% relaxation at 3 µM | [9] |

| Hepoxilin A3 | Activation of TRPV1/TRPA1 | Rat Sensory Neurons | 1 µM | [12] |

III. Experimental Protocols

Detailed methodologies are essential for the accurate study of hepoxilin biosynthesis and function.

Hepoxilin Synthase Activity Assay

This protocol is adapted from general lipoxygenase activity assays and studies on hepoxilin formation.[5][14]

Objective: To measure the enzymatic conversion of this compound to hepoxilins.

Materials:

-

Purified recombinant 12-lipoxygenase or cell lysate containing hepoxilin synthase activity.

-

This compound substrate.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Stop solution (e.g., methanol or citric acid).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC system with a UV detector.

-

LC-MS/MS system for product confirmation.

Procedure:

-

Prepare the this compound substrate solution in an appropriate solvent (e.g., ethanol) and determine its concentration by UV spectroscopy.

-

Pre-incubate the enzyme preparation (purified enzyme or cell lysate) in the reaction buffer at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the this compound substrate to the enzyme mixture.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Extract the lipid products using solid-phase extraction. Elute with an organic solvent like methanol or ethyl acetate.

-

Dry the eluted sample under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for HPLC analysis.

-

Analyze the products by reverse-phase HPLC, monitoring for the characteristic UV absorbance of hepoxilins.

-

Collect fractions corresponding to hepoxilin peaks and confirm their identity using LC-MS/MS.

Measurement of Intracellular Calcium Mobilization

This protocol is based on standard methods for measuring intracellular calcium changes in response to stimuli.[15][16][17]

Objective: To quantify the effect of hepoxilins on intracellular calcium levels in target cells (e.g., neutrophils).

Materials:

-

Suspension of target cells (e.g., isolated human neutrophils).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Balanced salt solution (BSS) with and without calcium.

-

Hepoxilin A3 or other hepoxilins of interest.

-

Fluorometer or fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Load the cells with the calcium-sensitive dye by incubating them in BSS containing the dye for 30-60 minutes at room temperature or 37°C.

-

Wash the cells to remove excess extracellular dye.

-

Resuspend the cells in BSS (with or without calcium, depending on the experimental design) and place them in the fluorometer cuvette or on the microscope stage.

-

Record the baseline fluorescence for a few minutes.

-

Add the desired concentration of hepoxilin to the cells and continue recording the fluorescence changes over time.

-

Analyze the data by calculating the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).

Neutrophil Chemotaxis Assay

This protocol describes a common method for assessing the chemotactic activity of hepoxilins.[18][19][20][21]

Objective: To determine the ability of hepoxilins to induce directed migration of neutrophils.

Materials:

-

Isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 3-5 µm pore size).

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Hepoxilin A3 or other chemoattractants.

-

Staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., calcein-AM staining and fluorescence measurement).

Procedure:

-

Place the chemotaxis chamber inserts into the wells of a 24-well plate.

-

Add the assay medium containing the desired concentration of hepoxilin to the lower chamber.

-

Add a suspension of neutrophils in assay medium to the upper chamber of the insert.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

-

After incubation, remove the inserts.

-

Fix and stain the membrane of the insert to visualize and count the migrated cells under a microscope. Alternatively, quantify the migrated cells in the lower chamber using a fluorescence-based assay.

-

Calculate the chemotactic index by comparing the number of migrated cells in the presence of hepoxilin to the number of cells that migrated towards the control medium.

IV. Signaling Pathways and Visualizations

Hepoxilins exert their biological effects through intricate signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways.

Enzymatic Conversion of this compound to Hepoxilins and Trioxilins

Caption: Biosynthesis of hepoxilins and trioxilins from arachidonic acid.

Proposed Signaling Pathway of Hepoxilin A3 in Neutrophils

Caption: HxA3-induced signaling cascade in neutrophils.

Hepoxilin A3-Mediated Pain Signaling

Caption: Activation of TRPV1 and TRPA1 by HxA3 in pain perception.

Experimental Workflow for Hepoxilin Analysis

Caption: General workflow for the analysis of hepoxilins from biological samples.

V. Conclusion

The enzymatic conversion of this compound to hepoxilins is a key process in the generation of potent lipid mediators that play significant roles in health and disease. This guide has provided a comprehensive overview of the enzymes, mechanisms, quantitative data, and experimental protocols relevant to this pathway. The visualization of the biosynthetic and signaling pathways offers a clear framework for understanding the complex interactions of hepoxilins. Further research, particularly in elucidating the precise kinetics of hepoxilin synthase and identifying specific cell surface receptors, will be crucial for the development of novel therapeutic strategies targeting the hepoxilin pathway for inflammatory and pain-related disorders.

References

- 1. Hepoxilin - Wikipedia [en.wikipedia.org]

- 2. Enzymatic formation of hepoxilins A3 and B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct cellular sources of hepoxilin A3 and leukotriene B4 are used to coordinate bacterial-induced neutrophil transepithelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hepoxilins and some analogues: a review of their biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The rat leukocyte-type 12-lipoxygenase exhibits an intrinsic hepoxilin A3 synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepoxilin A3 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The hepoxilin connection in the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepoxilin A3 Facilitates Neutrophilic Breach of Lipoxygenase-expressing Airway Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular hepoxilin and trioxilins mediate vasorelaxation through TP receptor inhibition in mouse arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Receptor-mediated action of hepoxilin A3 releases diacylglycerol and arachidonic acid from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Lipoxin synthase activity of human platelet 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic analysis of rat 12/15-lipoxygenase enzymes reveals critical role for spinal eLOX3 hepoxilin synthase activity in inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepoxilin-evoked intracellular reorganization of calcium in human neutrophils: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepoxilin A3 induces changes in cytosolic calcium, intracellular pH and membrane potential in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. Methods for studying neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]

The Impact of 12(S)-Hydroxyeicosapentaenoic Acid on Gene Expression: A Technical Guide for Researchers

An In-depth Analysis of 12(S)-HpEPE's Role in Modulating Inflammatory Gene Expression and its Underlying Signaling Pathways

This technical guide provides a comprehensive overview of the effects of 12(S)-hydroperoxyeicosapentaenoic acid (this compound) and its stable metabolite, 12(S)-hydroxyeicosapentaenoic acid (12-HEPE), on gene expression, with a particular focus on their anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of omega-3 fatty acid metabolites.

Introduction to this compound and its Biological Significance

This compound is a hydroperoxy fatty acid derived from the enzymatic oxidation of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. In biological systems, the unstable this compound is rapidly reduced to its more stable hydroxy derivative, 12-HEPE. Recent research has highlighted 12-HEPE as a key mediator of the anti-inflammatory effects of dietary omega-3 fatty acids, particularly in the context of skin inflammation.[1][2] Studies have shown that 12-HEPE is a prominent EPA metabolite in the skin and can alleviate inflammatory conditions such as contact hypersensitivity.[1][2]